B1574640 HMPL-523

HMPL-523

Cat. No. B1574640
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HMPL-523 is an orally available inhibitor of spleen tyrosine kinase (Syk), with potential immunomodulating and antineoplastic activities. Upon oral administration of Syk inhibitor HMPL-523, this agent binds to and inhibits the activity of Syk. This inhibits B-cell receptor (BCR) signaling, which leads to the inhibition of B-cell activation, and prevents tumor cell activation, migration, adhesion and proliferation.

Scientific Research Applications

HMPL-523 in Lymphoma Treatment

HMPL-523, a selective oral Syk inhibitor, has shown potential in the treatment of various lymphomas. A Phase I study focused on its application in patients with relapsed or refractory lymphoma demonstrated HMPL-523's tolerability and anti-tumor activity. This study revealed that HMPL-523, when administered in doses ranging from 100 mg to 700 mg daily, was well-tolerated and showed promising activity in heavily pre-treated patients, with complete and partial responses observed in certain cases (Strati et al., 2021).

Another Phase 1 study on HMPL-523 as a small molecule inhibitor of spleen tyrosine kinase (SYK) emphasized its role in B-cell receptor signaling pathways, crucial in the pathobiology of non-Hodgkin's lymphomas (NHL). This study, encompassing various international locations, focused on HMPL-523's efficacy and safety in patients who had exhausted all approved therapy options. It highlighted HMPL-523's promising role in relapsed/refractory lymphoma treatment (Lawrence et al., 2020).

Anti-Tumor Activities In Vitro and In Vivo

A study by Yang et al. (2016) explored HMPL-523's inhibitory effects on cell viability in various B-cell lymphoma cell lines. This research provided evidence of HMPL-523's potent anti-tumor activity both in vitro and in vivo. The study found that HMPL-523 blocked phosphorylation of key proteins in the SYK signaling pathway and increased the apoptotic rate of certain cell lines. Additionally, HMPL-523 demonstrated synergistic activities with other drugs in treating human diffused large B-cell lymphoma (DLBCL), suggesting its potential as a single agent or in combination with other treatments for B-cell malignancies (Yang et al., 2016).

Phase 1 Studies in Chinese Patients

In a study focusing on Chinese patients with mature B-cell lymphomas, HMPL-523 was evaluated for its safety, pharmacokinetics (PK), and preliminary anti-tumor activity. The results indicated that HMPL-523 was well tolerated in Chinese patients with relapsed/refractory B-cell lymphomas. The study determined the maximum tolerated dose and recommended Phase 2 dose, and observed preliminary anti-tumor activity in indolent lymphomas, including CLL/SLL and FL (Zhu et al., 2018).

Additional Insights

Further research, such as the study by Fowler et al. (2019), continues to investigate HMPL-523's safety and efficacy in patients with relapsed or refractory lymphoma. This ongoing research across multiple countries, including the United States, Italy, and Spain, contributes to a deeper understanding of HMPL-523's role in lymphoma treatment (Fowler et al., 2019).

properties

Product Name

HMPL-523

IUPAC Name

Unknown

SMILES

Unknown

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

HMPL-523;  HMPL 523;  HMPL523.

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.